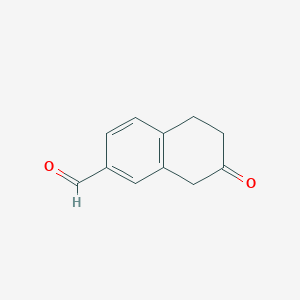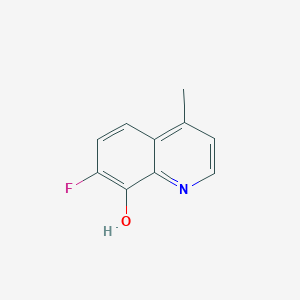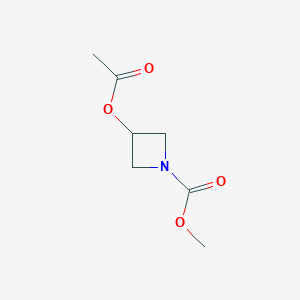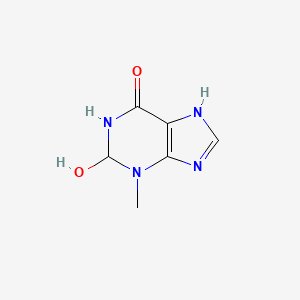![molecular formula C12H13N B11915420 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound features a fused cyclopentane ring with a methyl group at the 6th position, making it a unique structure within the indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Another method involves the cyclization of 2-(cyclopent-2-enyl)anilines in the presence of iodine, which leads to the formation of 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles . This intermediate can then be further modified to introduce the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and high yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas yields hexahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fremy’s salt and other quinone-forming reagents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used for reduction reactions.
Substitution: Various alkyl halides and acylating agents can be used for substitution reactions.
Major Products
Oxidation: Indoloquinones
Reduction: Hexahydro derivatives
Substitution: N-alkylated or N-acylated indoles
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to inhibit the production of prostaglandins, which are involved in inflammation and pain . Additionally, they can form inter- and intrastrand cross-links with DNA, leading to antitumor activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 6th position.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a methoxy group instead of a methyl group.
Uniqueness
6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
InChI Key |
DOZLMOQQCQXYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)







